1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride
Overview
Description
1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research, particularly in the fields of medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It is known that arylpiperazine derivatives, which this compound is a part of, have been extensively studied for their therapeutic potential, particularly in the treatment of depression, psychosis, or anxiety. These compounds interact with various neurotransmitter receptors, notably serotonin receptors, to exert their effects.
Mode of Action
It is known that arylpiperazine derivatives undergo extensive metabolism leading to 1-aryl-piperazines. The metabolism involves CYP3A4-dependent N-dealkylation, which could potentially be a pathway for this compound as well.
Biochemical Pathways
Result of Action
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Chemical Reactions Analysis
1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions, often facilitated by nucleophilic reagents.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride is unique due to its specific structural features, such as the presence of both a piperazine and a pyrrolidine ring. Similar compounds include:
Pyrrolidine derivatives: Known for their biological activity and used in drug discovery.
Piperazine derivatives: Widely used in medicinal chemistry for their versatile pharmacological properties.
This compound’s unique combination of structural elements makes it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c19-18(20)13-4-3-12(16-9-5-15-6-10-16)11-14(13)17-7-1-2-8-17;/h3-4,11,15H,1-2,5-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHLAHDNGBSJHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052148-98-7 | |
Record name | Piperazine, 1-[4-nitro-3-(1-pyrrolidinyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052148-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.